molecular formula C9H8ClFO B13530536 1-(3-Chloro-5-fluorophenyl)propan-2-one

1-(3-Chloro-5-fluorophenyl)propan-2-one

Cat. No.: B13530536
M. Wt: 186.61 g/mol
InChI Key: LJXLOVAOPPCEFB-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-fluorophenyl)propan-2-one is an organic compound with the molecular formula C₉H₈ClFO It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms at the 3rd and 5th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-5-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-5-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: 3-chloro-5-fluorobenzoic acid.

    Reduction: 1-(3-chloro-5-fluorophenyl)propan-2-ol.

    Substitution: 3-methoxy-5-fluorophenylpropan-2-one.

Scientific Research Applications

1-(3-Chloro-5-fluorophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used as a precursor in the manufacture of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which 1-(3-chloro-5-fluorophenyl)propan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups (chlorine and fluorine) on the phenyl ring can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

    1-(3-chlorophenyl)propan-2-one: Lacks the fluorine substituent, which may affect its reactivity and biological activity.

    1-(3-fluorophenyl)propan-2-one: Lacks the chlorine substituent, potentially altering its chemical properties and applications.

    1-(3-chloro-5-methylphenyl)propan-2-one: Substitution with a methyl group instead of fluorine, leading to different steric and electronic effects.

Uniqueness: 1-(3-Chloro-5-fluorophenyl)propan-2-one is unique due to the combined presence of chlorine and fluorine substituents, which can significantly influence its chemical reactivity and potential applications. The specific arrangement of these substituents can enhance its utility in various synthetic and research contexts.

Biological Activity

1-(3-Chloro-5-fluorophenyl)propan-2-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClFC_10H_{10}ClF, with a molecular weight of approximately 201.64 g/mol. The compound features a halogenated aromatic ring, which is known to enhance biological activity compared to non-halogenated analogs.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives possess minimum inhibitory concentrations (MICs) against various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
Compound AE. faecalis40
Compound BP. aeruginosa50
Compound CS. typhi45
Compound DK. pneumoniae30

These findings suggest that halogenated compounds can be effective alternatives or adjuncts to traditional antibiotics, highlighting the need for further exploration of their mechanisms of action.

Anticancer Activity

This compound has also been investigated for its anticancer potential. In vitro studies have demonstrated varying degrees of cytotoxicity against several cancer cell lines:

Cell LineIC50 (µM)
MCF-78.57
HepG212.41
PC37.36

These results indicate that the compound may interfere with cancer cell viability, potentially through apoptosis induction or cell cycle arrest mechanisms.

The biological activity of this compound is likely mediated through specific interactions with enzymes and receptors. Preliminary studies suggest that it may modulate signaling pathways relevant to disease processes, although more detailed investigations are required to fully elucidate these interactions.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • Study on Anticancer Effects : A study reported that treatment with a structurally similar compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells after 72 hours of exposure.
  • Antibacterial Efficacy : Another study demonstrated that a derivative exhibited comparable inhibition zones against tested organisms when compared to standard antibiotics, establishing its potential as an effective antibacterial agent.

Properties

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

1-(3-chloro-5-fluorophenyl)propan-2-one

InChI

InChI=1S/C9H8ClFO/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-5H,2H2,1H3

InChI Key

LJXLOVAOPPCEFB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)Cl)F

Origin of Product

United States

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